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molecular formula C7H5NOS B1349826 3-Oxo-3-(thiophen-3-yl)propanenitrile CAS No. 69879-30-7

3-Oxo-3-(thiophen-3-yl)propanenitrile

Cat. No. B1349826
M. Wt: 151.19 g/mol
InChI Key: IWPZODDPZNLDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673905B2

Procedure details

To a stirred suspension of LAH (1.45 g, 38.1 mmol) in dry THF (120 mL) was added a solution of 3-oxo-3-(thiophen-3-yl)propanenitrile (4.8 g, 31.8 mmol) in dry THF (40 mL) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 65° C. for 6 hours. After cooling to 0° C., a saturated solution of sodium hydroxide (2 mL) was added dropwise and the mixture was filtered. The filtrate was concentrated to dryness to give crude 3-amino-1-thiophen-3-yl-propan-1-ol which was used in next step without further purification. 1H NMR (300 MHz, CDCl3): δ 7.29-7.26 (m, 2H), 7.05 (dd, 1H, J1=4.8 Hz, J2=1.2 Hz), 5.04 (dd, 1H, J1=8.1 Hz, J2=3.0 Hz), 3.10-3.05 (m, 2H), 1.82-1.77 (m, 2H).
Name
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[O:7]=[C:8]([C:12]1[CH:16]=[CH:15][S:14][CH:13]=1)[CH2:9][C:10]#[N:11].[OH-].[Na+]>C1COCC1>[NH2:11][CH2:10][CH2:9][CH:8]([C:12]1[CH:16]=[CH:15][S:14][CH:13]=1)[OH:7] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
O=C(CC#N)C1=CSC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 65° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCCC(O)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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